molecular formula C11H20O B13830049 3-Methoxy-1-methyl-2-propan-2-ylcyclohexene

3-Methoxy-1-methyl-2-propan-2-ylcyclohexene

Cat. No.: B13830049
M. Wt: 168.28 g/mol
InChI Key: MQICFKPMGHJERU-UHFFFAOYSA-N
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Description

3-Methoxy-1-methyl-2-propan-2-ylcyclohexene is an organic compound belonging to the class of cycloalkenes. Cycloalkenes are cyclic hydrocarbons with one or more double bonds within the ring structure. This compound is characterized by a methoxy group (-OCH3) and a methyl group (-CH3) attached to the cyclohexene ring, making it a substituted cycloalkene.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1-methyl-2-propan-2-ylcyclohexene can be achieved through various organic reactions. One common method involves the alkylation of cyclohexene with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to introduce the methoxy group. The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and an aluminum chloride catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-methyl-2-propan-2-ylcyclohexene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond into a single bond, forming a saturated cyclohexane derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOCH3)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated cyclohexane derivatives

    Substitution: Various substituted cyclohexenes depending on the nucleophile used

Scientific Research Applications

3-Methoxy-1-methyl-2-propan-2-ylcyclohexene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of 3-Methoxy-1-methyl-2-propan-2-ylcyclohexene involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and methyl groups play a crucial role in modulating the compound’s binding affinity and activity. The compound can undergo metabolic transformations in the body, leading to the formation of active metabolites that exert biological effects through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Propene, 3-methoxy-2-methyl-: This compound shares a similar methoxy and methyl substitution pattern but differs in the ring structure.

    Cyclohexene derivatives: Other cyclohexene derivatives with different substituents can be compared to highlight the unique properties of 3-Methoxy-1-methyl-2-propan-

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

3-methoxy-1-methyl-2-propan-2-ylcyclohexene

InChI

InChI=1S/C11H20O/c1-8(2)11-9(3)6-5-7-10(11)12-4/h8,10H,5-7H2,1-4H3

InChI Key

MQICFKPMGHJERU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CCC1)OC)C(C)C

Origin of Product

United States

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